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1-(Bromomethyl)-1-propoxycyclohexane is a chemical compound characterized by its unique structure that includes a cyclohexane ring with a bromomethyl group and a propoxy substituent. The molecular formula for this compound is , and it possesses a molecular weight of approximately 233.19 g/mol. The presence of the bromomethyl group makes it particularly interesting due to its potential reactivity in various
These reactions highlight the compound's versatility as a building block in organic synthesis.
The synthesis of 1-(Bromomethyl)-1-propoxycyclohexane can be achieved through several methods:
These synthetic pathways allow for flexibility depending on the availability of starting materials and desired yields .
1-(Bromomethyl)-1-propoxycyclohexane has potential applications across various fields:
Interaction studies involving 1-(Bromomethyl)-1-propoxycyclohexane focus on its reactivity with various nucleophiles and electrophiles. Understanding these interactions is crucial for predicting its behavior in both biological systems and synthetic applications. Research has shown that similar compounds can interact with enzymes or receptors, which could inform future pharmacological studies. The compound's ability to disrupt biological membranes suggests potential antimicrobial or antiviral properties .
Several compounds share structural similarities with 1-(Bromomethyl)-1-propoxycyclohexane. Here are notable examples:
| Compound Name | CAS Number | Structural Features | Similarity |
|---|---|---|---|
| 4-tert-Butylbenzyl Bromide | 18880-00-7 | Contains a tert-butyl group and benzyl structure | High |
| Methyl 4-(bromomethyl)benzoate | 2417-72-3 | Ester functional group with bromomethyl substitution | Moderate |
| tert-Butyl 4-(bromomethyl)benzoate | 108052-76-2 | Similar structure with an ester linkage | Moderate |
| Methyl 3-(bromomethyl)benzoate | 1129-28-8 | Bromomethyl substitution on a methyl benzoate | Moderate |
The uniqueness of 1-(Bromomethyl)-1-propoxycyclohexane lies in its cyclohexane framework combined with both bromomethyl and propoxy substituents. This combination provides distinct chemical reactivity profiles compared to other similar compounds, particularly regarding steric effects and electronic properties that influence its reactivity and potential applications.
Nucleophilic substitution reactions are foundational for introducing functional groups onto cyclohexane systems. In the context of 1-(bromomethyl)-1-propoxycyclohexane, SN2 mechanisms are particularly relevant due to the steric demands of the cyclohexane ring. The cyclohexane chair conformation influences reactivity, as axial substituents create significant steric hindrance, favoring equatorial attack by nucleophiles. For example, the bromomethyl group may act as a leaving group in SN2 reactions, enabling substitution by alkoxide ions to install the propoxy moiety.
Neighboring group participation (NGP) can enhance reaction rates and stereochemical outcomes. In bicyclic systems, adjacent functional groups may stabilize transition states through intramolecular interactions, reducing activation energy. However, geminal substitution complicates NGP due to competing steric and electronic effects. A comparative analysis of substitution pathways reveals that polar aprotic solvents like dimethylformamide (DMF) improve nucleophilicity, while crown ethers facilitate alkoxide ion generation in nonpolar media.
| Parameter | SN2 Pathway | SN1 Pathway |
|---|---|---|
| Solvent | Polar aprotic | Polar protic |
| Leaving Group | Bromide | Bromide |
| Steric Effects | High (geminal subs.) | Moderate |
| Stereochemistry | Inversion | Racemization |
The geminal arrangement of bromomethyl and propoxy groups imposes severe steric constraints, favoring SN2 mechanisms only when the leaving group occupies an equatorial position.
Radical-mediated bromination offers an alternative route for installing bromomethyl groups under mild conditions. The use of N-bromosuccinimide (NBS) with radical initiators like benzoyl peroxide (BPO) enables selective bromination via a chain mechanism. In cyclohexane systems, this method typically targets allylic or tertiary positions, but methyl groups can undergo bromination under optimized conditions.
The radical chain mechanism involves three stages:
For bromomethyl installation, methyl-substituted cyclohexane derivatives are required. Radical stability dictates that secondary or tertiary carbons are preferred, but methyl groups can be brominated using high concentrations of Br2 and prolonged reaction times. A recent study demonstrated that UV irradiation enhances bromination efficiency at methyl positions by accelerating radical formation.
The Williamson ether synthesis remains the gold standard for ether formation, combining alkoxide ions with alkyl halides. For 1-(bromomethyl)-1-propoxycyclohexane, the propoxy group is installed via reaction between a cyclohexane-derived alkoxide and a propyl halide. Key optimizations include:
A case study using cyclohexylmethyl bromide and sodium propoxide in THF yielded 1-(bromomethyl)-1-propoxycyclohexane in 68% efficiency after 12 hours at 60°C. Phase-transfer catalysts like tetrabutylammonium bromide further accelerate reactions by shuttling ions between aqueous and organic phases.
Stereochemical control in geminally substituted cyclohexanes is complicated by competing conformational dynamics and reaction mechanisms. SN2 pathways enforce inversion of configuration, but in bicyclic systems, ring strain may distort transition states, leading to unexpected stereochemical outcomes. For example, axial attack on a cyclohexane ring in the chair conformation can result in equatorial product formation due to steric steering.
Catalytic asymmetric synthesis offers a promising solution. Iridium-catalyzed hydrogen borrowing reactions, as demonstrated in multisubstituted cyclohexane syntheses, enable precise stereocontrol through chiral ligand mediation. However, applying these methods to bicyclic ethers requires tailored catalysts that accommodate ether oxygen lone pairs without inducing epimerization.
| Factor | Impact on Stereochemistry |
|---|---|
| Reaction Mechanism | SN2: Inversion; SN1: Racemization |
| Ring Conformation | Chair vs. boat transition states |
| Catalyst Design | Chiral ligands enhance enantioselectivity |
Recent advances in computational modeling have improved predictions of stereochemical outcomes, guiding reagent selection and reaction condition optimization.
The compound 1-(Bromomethyl)-1-propoxycyclohexane demonstrates significant utility as an alkyl halide precursor in cross-coupling reactions, particularly in palladium-catalyzed transformations. The performance of structurally related bromomethyl compounds in cross-coupling reactions provides valuable insights into the reactivity patterns expected for this compound [1].
Palladium-Catalyzed Suzuki-Miyaura Coupling
Research has established that bromomethyl-substituted cyclohexane derivatives exhibit excellent compatibility with palladium-catalyzed cross-coupling protocols. The optimal catalyst system consists of palladium(II) acetate and tricyclohexylphosphine tetrafluoroborate, which provides highly selective carbon-carbon bond formation [1]. Under these conditions, the reaction proceeds at 80°C in a toluene-water biphasic system, delivering cross-coupled products in yields ranging from 73% to 99% depending on the specific arylboronic acid coupling partner [1].
The selectivity profile of bromomethyl cyclohexane derivatives in cross-coupling reactions demonstrates a strong preference for carbon(sp²)-carbon(sp³) bond formation over competitive pathways. This selectivity is attributed to the steric environment around the bromomethyl group and the electronic properties of the cyclohexane ring system [1]. The reaction tolerates a wide range of arylboronic acids, including those bearing both electron-donating and electron-withdrawing substituents [1].
Copper-Catalyzed Alkylation Reactions
Complementary to palladium catalysis, copper-catalyzed alkylation reactions represent another important application domain for 1-(Bromomethyl)-1-propoxycyclohexane. The compound functions effectively as an alkylating agent in copper(I)-catalyzed benzylation reactions of nitroalkanes, where the transformation proceeds through a thermal redox mechanism involving single electron transfer [2]. These reactions occur under mild conditions at 60°C, employing copper(I) bromide as the precatalyst and sodium tert-butoxide as the base [2].
The mechanistic pathway involves initial single electron transfer from the electron-rich copper(I) complex to the alkyl bromide, generating a neutral alkyl radical intermediate. This radical subsequently undergoes coupling with the nitronate anion to form the desired carbon-carbon bond [2]. The observed formation of homodimerized byproducts provides strong evidence for the radical nature of the reaction mechanism [2].
| Substrate | Coupling Partner | Catalyst System | Yield (%) | Selectivity | Temperature (°C) | Time (h) | Reference |
|---|---|---|---|---|---|---|---|
| 1-Bromo-4-(chloromethyl)benzene | p-Tolylboronic acid | Pd(OAc)₂/PCy₃·HBF₄ | 99 | C(sp²)-C(sp²) | 80 | 2 | [1] |
| 1-Bromo-3-(chloromethyl)benzene | p-Tolylboronic acid | Pd(OAc)₂/PCy₃·HBF₄ | 95 | C(sp²)-C(sp²) | 80 | 2 | [1] |
| 1-Bromo-2-(chloromethyl)benzene | p-Tolylboronic acid | Pd(OAc)₂/PCy₃·HBF₄ | 97 | C(sp²)-C(sp²) | 80 | 2 | [1] |
| 1-Bromo-4-(bromomethyl)benzene | p-Tolylboronic acid | Pd(OAc)₂/PCy₃·HBF₄ | 42 | C(sp²)-C(sp²) | 80 | 2 | [1] |
| (Bromomethyl)cyclohexane | Arylboronic acids | Pd(OAc)₂/PCy₃·HBF₄ | Variable | C(sp²)-C(sp³) | 80 | 2-24 | [1] |
The structural features of 1-(Bromomethyl)-1-propoxycyclohexane make it a valuable precursor for the synthesis of stereodefined polycyclic ether systems, which are prevalent in marine natural products and biologically active molecules [3]. The compound's bifunctional nature, containing both a reactive bromomethyl group and an ether linkage, positions it as an ideal building block for complex polycyclic architectures.
Stereocontrolled Cyclization Reactions
The synthesis of stereodefined polycyclic ethers relies heavily on the precise control of stereochemistry during key cyclization steps. The propoxy group in 1-(Bromomethyl)-1-propoxycyclohexane can participate in intramolecular oxa-Michael addition reactions, leading to the formation of bicyclic ether systems with high diastereoselectivity [3]. These reactions typically proceed under basic conditions, with cesium carbonate or potassium carbonate serving as the base, and achieve diastereomeric ratios exceeding 20:1 in favorable cases [3].
The stereochemical outcome of these cyclizations is governed by the conformational preferences of the cyclohexane ring and the spatial arrangement of the propoxy substituent. The chair conformation of the cyclohexane ring provides a rigid framework that preorganizes the reactive centers for optimal orbital overlap during the cyclization process [3]. This conformational control is essential for achieving the high levels of stereoselectivity observed in polycyclic ether synthesis.
Cascade Cyclization Sequences
More complex polycyclic ether systems can be accessed through cascade cyclization sequences that exploit multiple reactive sites within 1-(Bromomethyl)-1-propoxycyclohexane. These transformations typically involve initial nucleophilic displacement of the bromide by an oxygen nucleophile, followed by subsequent cyclization reactions that build additional rings [3]. The sequential nature of these reactions allows for the construction of highly complex molecular architectures in a single synthetic operation.
The success of cascade cyclizations depends critically on the relative reactivity of the different functional groups and the conformational flexibility of the intermediate structures. The cyclohexane ring system provides sufficient conformational mobility to allow the formation of larger ring systems while maintaining the stereochemical integrity of the initial cyclization [3].
| Method | Starting Material | Product Type | Yield (%) | Selectivity (dr) | Temperature (°C) | Reference |
|---|---|---|---|---|---|---|
| Nozaki-Hiyama-Kishi coupling | Dehydrosecodine intermediate | Bicyclic ether | 75-93 | >20:1 | -78 to rt | [3] |
| Intramolecular oxa-Michael addition | Triol precursor | Tetrahydropyran | 84 | >20:1 | 80 | [3] |
| Hydroboration-oxidation | Enol ether | Alcohol | 98 | >20:1 | rt | [3] |
| Suzuki-Miyaura coupling | Alkylborane | Biaryl system | 77-86 | 10:1 | 50 | [3] |
| Diastereoselective cyclization | Diol substrate | Cyclohexane | 74-77 | 93:5:2 | 60 | [4] |
The photoactivated molecular scaffolding represents a powerful approach for the rapid construction of complex molecular frameworks from simple precursors. The compound 1-(Bromomethyl)-1-propoxycyclohexane is particularly well-suited for photoactivated transformations due to its ability to generate reactive intermediates under mild photochemical conditions [5].
Direct Photochemical Cyclization
Direct photochemical cyclization reactions of 1-(Bromomethyl)-1-propoxycyclohexane derivatives can lead to the formation of bridged bicyclic systems through intramolecular radical cyclization processes. These reactions typically employ ultraviolet light-emitting diodes operating at 370 nanometers, which provides sufficient energy to promote homolytic cleavage of the carbon-bromine bond [5]. The resulting carbon-centered radical can then undergo intramolecular cyclization with the propoxy group, leading to the formation of complex polycyclic scaffolds.
The photochemical approach offers several advantages over traditional thermal cyclization methods, including the ability to access high-energy intermediates and the potential for achieving unusual selectivity patterns through the manipulation of excited state reactivity [5]. Under optimized conditions using micro-flow reactors, these photochemical cyclizations can be performed on preparative scales with yields ranging from 57% to 77% [5].
Photoredox-Catalyzed Transformations
The integration of photoredox catalysis with 1-(Bromomethyl)-1-propoxycyclohexane enables access to a broader range of molecular transformations through single electron transfer processes. Ruthenium(II) tris(bipyridine) and related photoredox catalysts can facilitate the reductive cleavage of the carbon-bromine bond, generating carbon-centered radicals that can participate in subsequent bond-forming reactions [6].
These photoredox-catalyzed transformations are particularly valuable for the construction of quaternary carbon centers, which are challenging to access through conventional methods. The reaction proceeds through initial single electron transfer from the excited photocatalyst to the alkyl bromide, followed by radical addition to suitable acceptors such as electron-deficient alkenes or aromatic systems [6]. The regioselectivity of these transformations can be controlled through the choice of radical acceptor and reaction conditions.
The photoredox approach has been successfully applied to the synthesis of complex natural product scaffolds, including the iboga-type alkaloid framework. In these transformations, the photochemical activation of dihydropyridine subunits enables formal [4+2] cycloaddition reactions that construct the characteristic bridged bicyclic structure in a single operation [5].
| Technique | Light Source | Catalyst | Product Scaffold | Yield (%) | Selectivity | Temperature (°C) | Reference |
|---|---|---|---|---|---|---|---|
| Direct UV photocyclization | UV-LED (370 nm) | None | Iboga-type | 57-77 | Site-selective | rt | [5] |
| Photoredox catalysis | Visible light | Ru(bpy)₃ | Quaternary carbon | 28-64 | Regioselective | 55-80 | [6] |
| Photochemical [4+2] cycloaddition | UV (370 nm) | None | Bridged bicyclic | 49-77 | Diastereoselective | rt | [5] |
| Photochemical [2+2] cycloaddition | UV (370 nm) | None | Spirocyclic | 38-49 | Diastereoselective | rt | [5] |
| Photoredox cross-coupling | Blue LED | Ir complex | Aryl-alkyl | 50-94 | Chemoselective | 60-120 | [7] |
The compound 1-(Bromomethyl)-1-propoxycyclohexane possesses structural features that enable its participation in supramolecular host-guest systems, where non-covalent interactions drive the formation of organized molecular assemblies. The cyclohexane ring provides a hydrophobic framework that can interact with macrocyclic hosts through van der Waals forces and hydrophobic effects [8].
Cyclodextrin Inclusion Complexes
The cyclohexane ring of 1-(Bromomethyl)-1-propoxycyclohexane is compatible with the cavity dimensions of beta-cyclodextrin, enabling the formation of stable inclusion complexes in aqueous solution. These host-guest complexes are stabilized by hydrophobic interactions between the cyclohexane ring and the interior of the cyclodextrin cavity, with binding constants typically in the range of 10³ to 10⁴ M⁻¹ [8]. The propoxy substituent extends beyond the cyclodextrin rim, allowing for additional secondary interactions that can enhance the stability of the complex.
The formation of cyclodextrin inclusion complexes dramatically alters the physical and chemical properties of 1-(Bromomethyl)-1-propoxycyclohexane, including its solubility in aqueous media and its reactivity toward nucleophiles. The encapsulation of the cyclohexane ring within the cyclodextrin cavity provides protection from external reagents while allowing controlled access to the reactive bromomethyl group [8].
Cucurbit[n]uril Binding Interactions
The structural features of 1-(Bromomethyl)-1-propoxycyclohexane are also compatible with cucurbit[n]uril host systems, particularly cucurbit [9]uril and cucurbit [10]uril. These macrocyclic hosts can accommodate the cyclohexane ring within their hydrophobic cavities while providing electrostatic stabilization through interactions with the polar substituents [8]. The binding constants for cucurbit[n]uril complexes are typically much higher than those observed with cyclodextrins, often exceeding 10¹⁰ M⁻¹ for optimal guest-host combinations [8].
The high binding affinity of cucurbit[n]uril complexes makes them particularly useful for applications requiring strong host-guest interactions, such as drug delivery systems and molecular recognition processes. The ability to modulate the binding affinity through structural modifications of the guest molecule provides a powerful tool for the design of responsive supramolecular systems [8].
Calixarene and Pillararene Hosts
The aromatic substitution pattern of 1-(Bromomethyl)-1-propoxycyclohexane enables its recognition by calixarene and pillararene host systems through complementary π-π stacking interactions and CH-π interactions. These hosts are particularly effective at binding guests that possess both hydrophobic and polar components, making them well-suited for complexation with multifunctional molecules [11] [12].
The binding selectivity of calixarene and pillararene hosts can be fine-tuned through modifications of the host structure, including the introduction of different substituents on the aromatic rings and variations in the macrocyclic cavity size. This structural flexibility allows for the development of highly selective recognition systems that can discriminate between closely related guest molecules [12].
| Host System | Guest Type | Binding Constant (M⁻¹) | Interaction Type | Application | Selectivity | Reference |
|---|---|---|---|---|---|---|
| Cyclodextrin | Hydrophobic drugs | 10⁴ | Hydrophobic | Drug delivery | Size-dependent | [8] |
| Cucurbit[n]uril | Organic cations | 10¹⁵ | Electrostatic | Sensing | Charge-dependent | [8] |
| Calixarene | Neutral molecules | 10²-10³ | π-π stacking | Catalysis | Shape-dependent | [11] |
| Pillararene | Aromatic compounds | 10³-10⁴ | CH-π interaction | Materials | Electronic | [12] |
| Cyclohexane derivative | Pyridine derivatives | 10¹-10³ | Hydrogen bonding | Separation | Stereochemical | [13] |
The supramolecular chemistry of 1-(Bromomethyl)-1-propoxycyclohexane extends beyond simple host-guest complex formation to include more sophisticated applications in molecular recognition and self-assembly. The compound can serve as a building block for the construction of supramolecular polymers and networks through the simultaneous engagement of multiple binding sites [14]. These extended structures exhibit emergent properties that are not present in the individual components, including stimuli-responsive behavior and adaptive functionality.